9-alpha-Ribofuranosyladenine, also known as 9-beta-D-ribofuranosyladenine, is a purine nucleoside derivative of adenine. It consists of an adenine base linked to a ribofuranose sugar at the 9-position. This compound plays significant roles in various biological processes, particularly in cellular signaling and metabolism. Its structural similarity to adenosine allows it to interact with adenosine receptors, influencing numerous physiological functions.
9-alpha-Ribofuranosyladenine can be derived from natural sources or synthesized in the laboratory. It is often studied in the context of its biological activities and potential therapeutic applications, particularly in drug development targeting adenosine receptors.
This compound belongs to the class of organic compounds known as purine nucleosides. Within this classification, it is categorized as a purine nucleoside due to its structure comprising a purine base (adenine) attached to a ribose sugar moiety.
The synthesis of 9-alpha-Ribofuranosyladenine can be accomplished through several methods, including:
The molecular formula for 9-alpha-Ribofuranosyladenine is C10H13N5O4. Its structural representation includes:
9-alpha-Ribofuranosyladenine participates in various biochemical reactions:
These reactions are typically mediated by specific enzymes such as kinases for phosphorylation and phosphatases for dephosphorylation. The kinetics of these reactions can vary based on substrate concentration, enzyme availability, and environmental conditions.
The mechanism of action for 9-alpha-Ribofuranosyladenine primarily involves its interaction with adenosine receptors (A1, A2A, A2B, A3). Upon binding to these G-protein coupled receptors:
Studies have shown that 9-alpha-Ribofuranosyladenine exhibits varying affinities for different adenosine receptor subtypes, which can be quantified using radioligand binding assays.
Relevant data indicate that it does not exhibit carcinogenic properties according to IARC classifications.
9-alpha-Ribofuranosyladenine has several important applications in scientific research:
Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature as β-anomers, where the nucleobase is attached to the C1' position of the ribose ring in a cis configuration relative to the C4'-hydroxymethyl group. In contrast, α-nucleosides feature a trans orientation at the glycosidic bond, rendering them stereochemical mirror images (anomers) of their β-counterparts. This subtle configurational difference profoundly impacts their biochemical behavior. α-Nucleosides are exceptionally rare in nature, with only isolated occurrences documented in specific biological contexts. The first natural α-nucleoside derivative, identified in 1955, was an isomer of diphosphopyridine nucleotide (DPN, now termed NAD+) isolated by Kaplan et al., distinguished by its positive optical rotation compared to the negative rotation of standard β-NAD+ [1] [5]. Subsequent discoveries revealed other natural α-anomers, including α-cytidine in yeast RNA hydrolysates (1965) and α-adenosine isolated from Propionibacterium shermanii (1971) [1]. These findings established α-nucleosides as intriguing biochemical anomalies, sparking interest in their synthesis and properties.
Table 1: Naturally Occurring α-Nucleosides and Derivatives
Year | Researcher | α-Nucleoside/Derivative | Source |
---|---|---|---|
1955 | Kaplan et al. | α-DPN (α-NAD+) | DPN (NAD+) preparation |
1963 | Bonnett et al. | 5,6-Dimethyl-1-α-D-ribofuranosyl benzimidazole 3′-phosphate | Vitamin B12 structure |
1965 | Suzuki et al. | α-NAD, α-NADP, α-Nicotinic acid mononucleotide | Azotobacter vinelandii |
1965 | Gassen et al. | α-Cytidine | Hydrolysate of yeast RNA |
1971 | Dinglinger et al. | α-Adenosine | Corrinoid factor Cx from P. shermanii |
The targeted synthesis of 9-α-ribofuranosyladenine (α-adenosine) marked a significant advancement in nucleoside chemistry. Prior to its chemical synthesis, α-adenosine was identified as a natural product. However, the first deliberate chemical synthesis was achieved by Wright et al. in 1958. This pioneering work employed the classic "mercuri procedure," involving the condensation of chloromercuri-6-benzamidopurine with 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate. Subsequent deprotection yielded both β-adenosine (15%) and the desired α-anomer (24%), providing the first synthetic route to this compound [1] [5]. This method, while effective, utilized toxic mercury salts, potentially compromising biological studies.
In 1960, Ness et al. adapted the mercuri procedure to synthesize α-2'-deoxyadenosine. They used 2-deoxy-5-O-p-nitrobenzoyl-D-ribose diisobutyl dithioacetal, converted it to the corresponding glycosyl chloride, and condensed it with chloromercuri-6-benzamidopurine. Deprotection yielded β-deoxyadenosine (10%) and α-deoxyadenosine (19%) [1]. Seeking mercury-free alternatives, Robins et al. developed a novel approach in 1967. They exploited the fusion reaction, heating unprotected D-ribose and adenine with phenyl polyphosphate and concentrated HCl at 100°C for 3 minutes. This direct method yielded a mixture of adenosine anomers (20% total yield), including α-adenosine, bypassing complex protecting group strategies [1] [5]. Schramm et al. applied a similar fusion approach the same year, achieving a 40% yield of deoxyadenosine anomers. These developments provided simpler, more accessible synthetic routes.
Table 2: Key Milestones in the Synthesis of 9-α-Ribofuranosyladenine and Derivatives
Year | Researcher | Method | Key Starting Materials/Reagents | α-Anomer Yield | Significance |
---|---|---|---|---|---|
1958 | Wright et al. | Mercuri Procedure | 5-O-Benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate, Chloromercuri-6-benzamidopurine | 24% | First chemical synthesis of α-adenosine |
1960 | Ness et al. | Mercuri Procedure (Deoxy) | 2-Deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride, Chloromercuri-6-benzamidopurine | 19% (α-dA) | First synthesis of α-deoxyadenosine |
1967 | Schramm et al. | Fusion Reaction | D-Ribose, Adenine, Phenyl polyphosphate, HCl | Mixture (~20% total Ado) | Mercury-free synthesis; Direct use of unprotected sugars/bases |
1967 | Robins et al. | Non-Mercuri Approach | 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofuranose, 2,6-Dichloropurine | N/A (Route to α-dA) | Avoided mercury; Utilized acetylated sugar intermediates |
The discovery and synthesis of β-nucleosides significantly preceded and diverged from that of their α-anomers. Naturally occurring β-nucleosides like adenosine (β-adenosine) were isolated and characterized much earlier, driven by their fundamental roles in nucleic acids (RNA/DNA) and energy metabolism (ATP). The β-configuration, with its cis relationship between the nucleobase and the hydroxymethyl group at C4', is thermodynamically favored under standard glycosylation conditions and is biologically ubiquitous [1] [4] [6]. This prevalence facilitated the early elucidation of β-nucleoside structures and functions.
Synthetic access to β-nucleosides also faced fewer initial stereochemical hurdles. Early synthetic methods, like the original mercuri procedure or later the Vorbrüggen glycosylation (developed after the initial α-nucleoside syntheses), often produced β-anomers as the major products due to the anomeric effect and steric factors favoring the β-configuration. This inherent bias meant that obtaining pure β-nucleosides synthetically was often more straightforward than isolating or synthesizing the α-anomers [1] [5]. The challenge with α-nucleosides lay precisely in overcoming this inherent stereoselectivity. Methods like the mercuri procedure sometimes provided better access to α-anomers (as seen in Wright's synthesis of α-adenosine in higher yield than β-adenosine), but often required carefully controlled conditions or specific protecting groups to favor the α-configuration. The fusion method offered a route to both anomers but required separation. Consequently, the development of reliable, stereoselective syntheses specifically for α-nucleosides represented a distinct and significant challenge in synthetic organic chemistry, pursued largely after the establishment of β-nucleoside chemistry [1] [5]. Furthermore, the extreme rarity of α-nucleosides in nature provided little biochemical impetus for their early study compared to the essential biological roles driving β-nucleoside research.
Table 3: Comparative Analysis of α- vs. β-Nucleoside Discovery and Early Synthesis
Characteristic | β-Nucleosides (e.g., β-Adenosine) | α-Nucleosides (e.g., 9-α-Ribofuranosyladenine) |
---|---|---|
Natural Occurrence | Ubiquitous; Building blocks of RNA/DNA, key metabolites (ATP, NAD+, etc.) | Extremely rare; Isolated examples in specific cofactors (B12, NAD+ isomers), microbial products |
Initial Discovery Focus | Structure/function in nucleic acids and metabolism; Early 20th century | Anomalies in cofactor preparations; Mid-20th century (1950s) |
Dominant Configuration | β (C1'-N9 bond cis to C4'-CH2OH) | α (C1'-N9 bond trans to C4'-CH2OH) |
Early Synthetic Access | Often major product of glycosylation reactions (anomeric effect); Relatively easier isolation | Minor product or requires specific methods (e.g., mercuri procedure under certain conditions, fusion + separation); Required dedicated synthetic development |
Driving Force for Study | Fundamental biological importance | Scientific curiosity, unique properties (stability, parallel duplex formation) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7